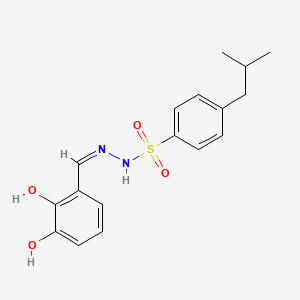![molecular formula C22H19ClN4O B6115748 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6115748.png)
1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity, which could make it useful for a range of research purposes. In
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in a range of scientific research areas. Some of the most promising applications include:
1. Cancer Research: This compound has shown potential as an anticancer agent, with studies indicating that it has the ability to inhibit the growth of cancer cells.
2. Neurological Disorders: Research has shown that this compound may have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
3. Infectious Diseases: Studies have suggested that this compound may have antibacterial and antifungal activity, making it a potential treatment for infectious diseases.
Mécanisme D'action
The mechanism of action for 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting specific enzymes or pathways in cells, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has a range of biochemical and physiological effects. Some of the most significant effects include:
1. Anticancer Activity: This compound has been shown to inhibit the growth of cancer cells, potentially by inducing apoptosis or inhibiting cell proliferation.
2. Neuroprotective Effects: Studies have suggested that this compound may protect neurons from damage, potentially by reducing oxidative stress or inflammation.
3. Antibacterial and Antifungal Activity: This compound has been shown to have activity against a range of bacteria and fungi, potentially by disrupting cell membranes or inhibiting specific enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments. Some of the most significant advantages include:
1. Unique Structure: This compound has a unique structure that may make it useful for studying specific biological processes or pathways.
2. Potential
Activité Biologique
Studies have shown that this compound has a range of potential biological activities, making it a useful tool for studying a range of diseases or conditions.
3. Availability: This compound is commercially available, making it easy to obtain for lab experiments.
Some of the limitations of using this compound in lab experiments include:
1. Limited Research: There is still relatively limited research on this compound, making it difficult to fully understand its biological effects or mechanisms of action.
2. Toxicity: Some studies have suggested that this compound may be toxic at high doses, which could limit its use in certain experiments.
3. Cost: This compound can be relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. Some of the most promising areas for future research include:
1. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action for this compound, which could help to identify new potential applications.
2. Drug Development: Studies have shown that this compound has potential as a drug candidate, and further research could help to develop new treatments for a range of diseases.
3. Toxicity Studies: More research is needed to fully understand the toxicity of this compound, which could help to identify safe dosages for use in experiments.
4. Combination Therapies: Studies have suggested that this compound may be effective in combination with other drugs or therapies, and further research could help to identify new combination treatments.
Méthodes De Synthèse
The synthesis method for 1-(3-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves a series of chemical reactions. One common method for synthesizing this compound involves the reaction of 3-chlorobenzyl chloride with 1-(1-naphthyl)ethylamine to form an intermediate product. This intermediate is then reacted with sodium azide and copper (I) iodide to form the final product.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(1-naphthalen-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)24-22(28)21-14-27(26-25-21)13-16-6-4-9-18(23)12-16/h2-12,14-15H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASLZDBSBDQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CN(N=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6115674.png)
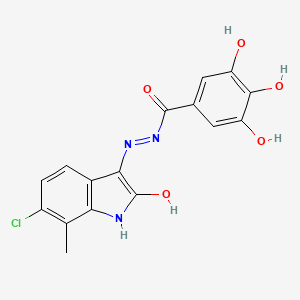
![1'-{[1-(3-fluorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6115681.png)
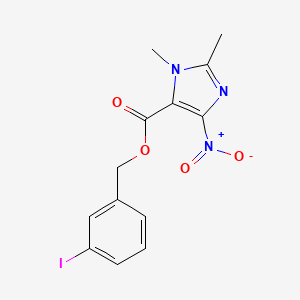
![3-[1-(3-furylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6115697.png)
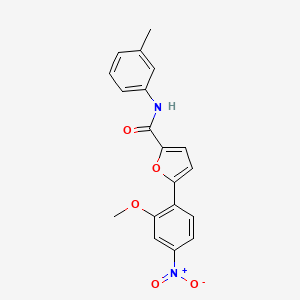
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6115722.png)
![N-(2-ethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6115728.png)
![2-[4-(2,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6115742.png)
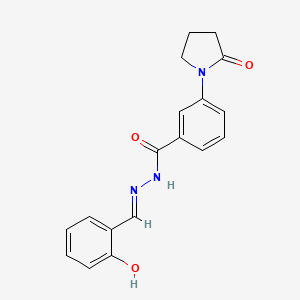
![6-methyl-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6115754.png)
![2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115764.png)
